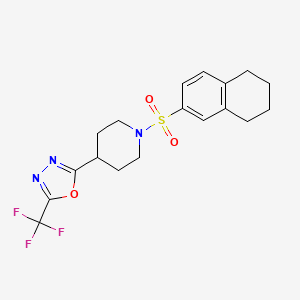![molecular formula C15H27BO2 B2660859 2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2246885-43-6](/img/structure/B2660859.png)
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,4-Dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly known as DMDO-BF2, is a boron-containing compound that has been widely used in organic synthesis. It is a versatile reagent that can be used for a variety of transformations, including oxidation, epoxidation, and cyclopropanation. In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems.
作用机制
The mechanism of action of DMDO-BF2 in organic synthesis involves the transfer of an oxygen atom from the boron center to the substrate. This results in the formation of an intermediate that can undergo further reactions to yield the desired product. The mechanism of action of DMDO-BF2 in biological systems is less well understood, but it is thought to involve the interaction of the boron center with biomolecules such as proteins and nucleic acids.
Biochemical and Physiological Effects:
DMDO-BF2 has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. It has also been studied for its potential use as an imaging agent for MRI. In addition, DMDO-BF2 has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for the development of anticancer drugs.
实验室实验的优点和局限性
One of the main advantages of DMDO-BF2 is its versatility as a reagent in organic synthesis. It can be used for a variety of transformations and is relatively easy to handle. In addition, DMDO-BF2 has been shown to have antimicrobial properties, making it useful as a disinfectant for medical equipment.
One of the limitations of DMDO-BF2 is its potential toxicity. It has been shown to have cytotoxic effects on cancer cells, which could limit its use in biological systems. In addition, DMDO-BF2 is a relatively expensive reagent, which could limit its use in large-scale synthesis.
未来方向
There are several future directions for the study of DMDO-BF2. One area of research could be the development of new synthetic applications for DMDO-BF2. For example, it could be used in the synthesis of new drugs or materials.
Another area of research could be the further study of DMDO-BF2's potential use in biological systems. This could involve the development of new imaging agents for MRI or the development of new anticancer drugs.
Finally, the potential toxicity of DMDO-BF2 could be further studied to determine its safety for use in biological systems. This could involve the development of new derivatives of DMDO-BF2 that are less toxic or the study of its interactions with biomolecules in more detail.
合成方法
The synthesis of DMDO-BF2 typically involves the reaction of boron trifluoride etherate with 4,4-dimethyl-1,3-cyclohexanedione in the presence of a base such as potassium carbonate. The resulting product is then treated with dimethylsulfide and hydrogen peroxide to yield DMDO-BF2. The reaction scheme is shown below:
科学研究应用
DMDO-BF2 has been used in a variety of scientific research applications. One of its most notable uses is in the area of organic synthesis. DMDO-BF2 has been used as a reagent for the oxidation of alcohols to aldehydes and ketones, as well as for the epoxidation of alkenes. It has also been used for the cyclopropanation of alkenes and the oxidation of sulfides to sulfoxides.
In addition to its synthetic applications, DMDO-BF2 has also been studied for its potential use in biological systems. It has been shown to have antimicrobial properties and has been used as a disinfectant for medical equipment. DMDO-BF2 has also been studied for its potential use as an imaging agent for magnetic resonance imaging (MRI).
属性
IUPAC Name |
2-[(4,4-dimethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BO2/c1-13(2)9-7-12(8-10-13)11-16-17-14(3,4)15(5,6)18-16/h11H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTLYUKOYPLFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCC(CC2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

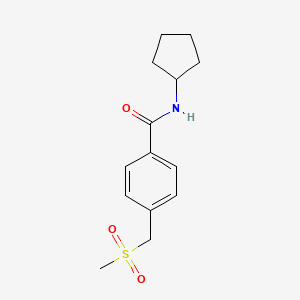
![4-(Methylthio)-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B2660779.png)
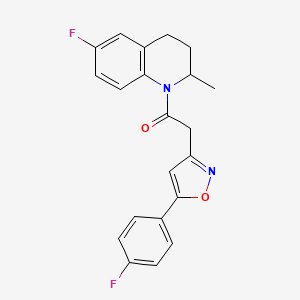
![3-[[1-[2-(4,5-Dimethyl-6-oxopyrimidin-1-yl)acetyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2660782.png)
![5-[1-Amino-2-(4-chlorophenoxy)ethylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2660784.png)
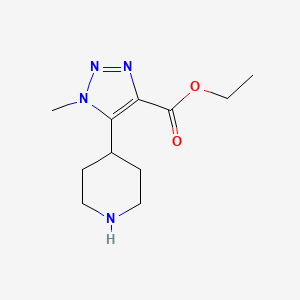
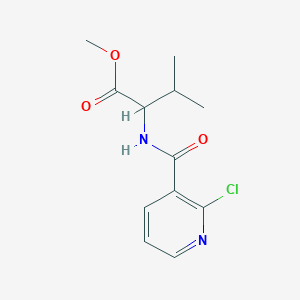
![3-Aminobenzo[d]furan-2-yl 3-methoxyphenyl ketone](/img/structure/B2660789.png)

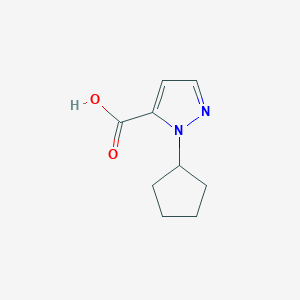
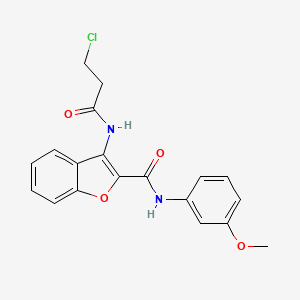
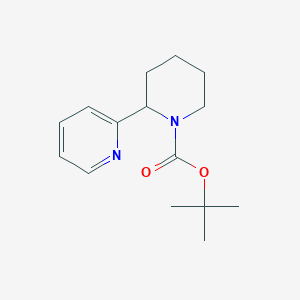
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
